

Application Notes and Protocols for Cefotiam

Agar Disk Diffusion Susceptibility Testing

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Compound of Interest

Compound Name: Cefotiam

Cat. No.: B1212589

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Audience: Researchers, scientists, and drug development professionals.

Introduction: The agar disk diffusion method, famously known as the Kirby-Bauer test, is a widely used and standardized technique for determining the susceptibility of bacterial isolates to antimicrobial agents. This document provides a detailed protocol for performing the agar disk diffusion assay to assess the susceptibility of bacteria to **Cefotiam**, a second-generation cephalosporin antibiotic. The protocol is based on established standards to ensure accurate and reproducible results.

Core Principles

The agar disk diffusion test is based on the principle of the diffusion of an antimicrobial agent from a paper disk through an agar medium. A standardized inoculum of the test microorganism is swabbed uniformly across the surface of a Mueller-Hinton agar plate. A paper disk impregnated with a specific concentration of **Cefotiam** (30 µg) is then placed on the agar surface. During incubation, the antibiotic diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible to **Cefotiam**, a clear zone of no growth, known as the zone of inhibition, will appear around the disk. The diameter of this zone is inversely proportional to the minimum inhibitory concentration (MIC) of the antibiotic for the test organism.

Data Presentation

Table 1: Cefotiam Disk Diffusion Interpretive Criteria

Zone Diameter (mm)	Interpretation
≥ 18	Susceptible (S)
15 - 17	Intermediate (I)
≤ 14	Resistant (R)

Source: Based on historical clinical microbiology data.[\[1\]](#)[\[2\]](#)

Table 2: Quality Control (QC) Parameters for Cefotiam (30 µg disk)

Quality Control Strain	ATCC Number	Expected Zone Diameter Range (mm)
Escherichia coli	25922	27 - 33
Staphylococcus aureus	25923	27 - 33

Source: Data derived from established quality control guidelines.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Experimental Protocols

Preparation of Mueller-Hinton Agar (MHA)

Materials:

- Mueller-Hinton agar powder
- Distilled or deionized water
- Autoclave
- Sterile petri dishes (150 mm or 100 mm)
- Level surface

Procedure:

- Suspend the amount of MHA powder specified by the manufacturer (typically 38 g) in 1 liter of distilled water.[4][5]
- Heat with frequent agitation and boil for one minute to ensure complete dissolution of the medium.[5][6]
- Sterilize the medium by autoclaving at 121°C for 15 minutes.[4][5]
- Allow the agar to cool to 45-50°C in a water bath.
- Pour the molten agar into sterile petri dishes on a level surface to a uniform depth of 4 mm.
- Leave the plates to solidify at room temperature with the lids slightly ajar to allow excess moisture to evaporate.[6]
- Store the prepared plates at 2-8°C and use within seven days. The final pH of the medium should be between 7.2 and 7.4 at room temperature.[5]

Inoculum Preparation

Materials:

- Pure, overnight bacterial culture (18-24 hours) on a non-selective medium
- Sterile saline (0.85% NaCl) or Tryptic Soy Broth
- 0.5 McFarland turbidity standard
- Sterile loops or swabs
- Vortex mixer
- Spectrophotometer (optional)

Procedure:

- Using a sterile loop, select 3-5 well-isolated colonies of the test organism.
- Transfer the colonies to a tube containing 4-5 mL of sterile saline or broth.

- Vortex the tube to create a smooth, homogeneous suspension.
- Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard. This can be done visually by comparing the suspension to the standard against a white background with contrasting black lines.^[7] A properly adjusted inoculum will have a density of approximately $1-2 \times 10^8$ CFU/mL.
- Optionally, the turbidity can be verified using a spectrophotometer; the absorbance at 625 nm should be between 0.08 and 0.13.^[8]

Inoculation of the Agar Plate

Materials:

- Prepared MHA plate
- Standardized bacterial inoculum
- Sterile cotton swab

Procedure:

- Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension.^[7]
- Rotate the swab against the side of the tube above the fluid level to remove excess liquid.
- Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.^[8]
- Allow the surface of the agar to dry for 3-5 minutes before applying the antibiotic disks.^[9]

Application of Cefotiam Disks

Materials:

- Inoculated MHA plate
- **Cefotiam** (30 µg) antibiotic disks

- Sterile forceps or an antibiotic disk dispenser

Procedure:

- Using sterile forceps or a disk dispenser, place a **Cefotiam** (30 µg) disk onto the surface of the inoculated MHA plate.
- Gently press the disk down to ensure complete contact with the agar surface.
- If multiple antibiotics are being tested on the same plate, ensure that the disks are spaced at least 24 mm apart from center to center.[\[8\]](#)
- Once applied, do not move the disks as the antibiotic begins to diffuse immediately.

Incubation

Procedure:

- Invert the plates and place them in an incubator set to $35 \pm 2^{\circ}\text{C}$.
- Incubate for 16-20 hours. For certain organisms, a longer incubation period of 20-24 hours may be necessary.

Measurement and Interpretation of Results

Materials:

- Incubated plates
- Ruler or caliper
- Good lighting source

Procedure:

- After incubation, examine the plates for a zone of inhibition around the **Cefotiam** disk.
- Measure the diameter of the zone of complete inhibition (including the diameter of the disk) to the nearest millimeter using a ruler or caliper. The measurement should be taken from the

underside of the plate.

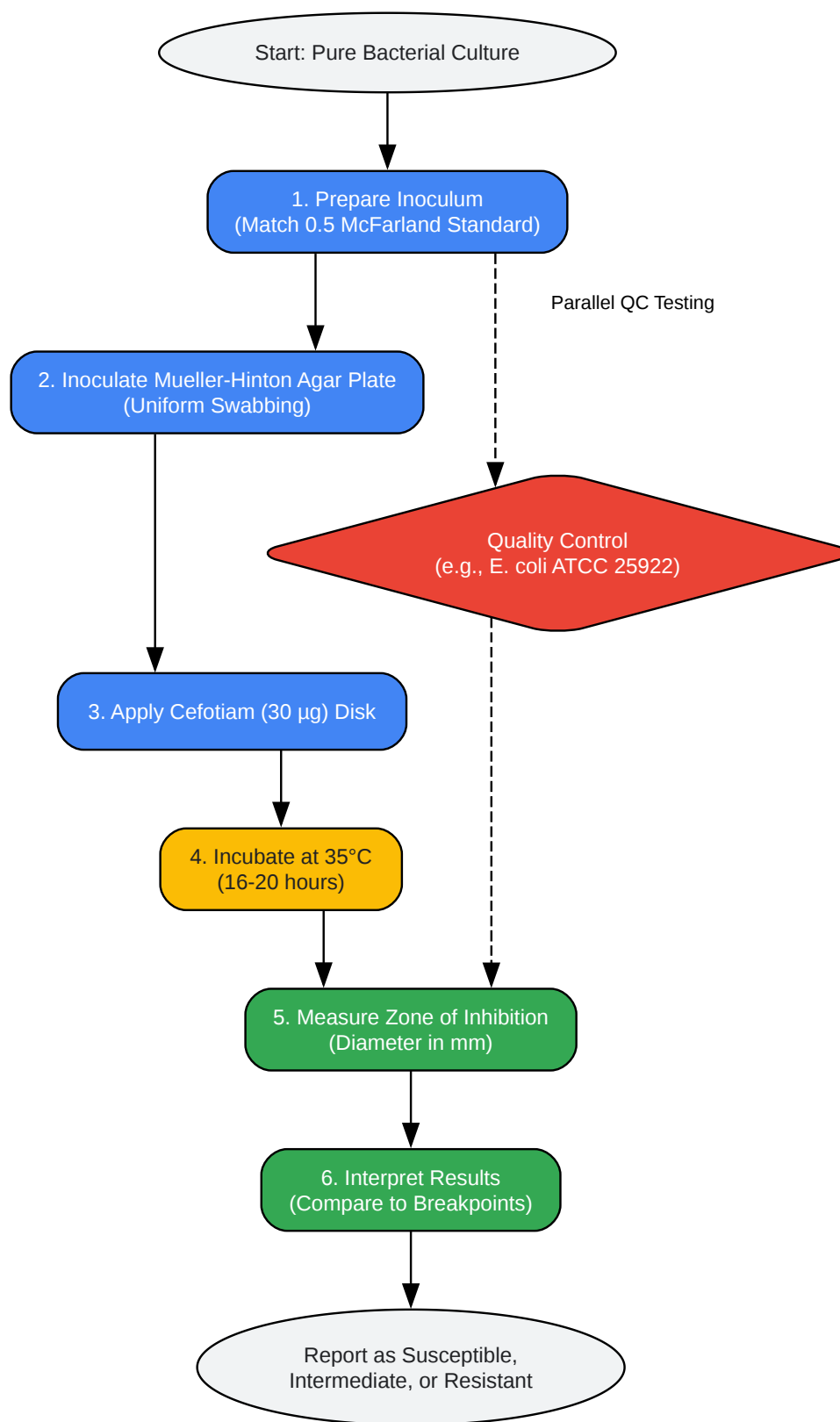
- For non-fastidious bacteria, read the zone edge as the point of no visible growth as seen with the naked eye.[\[10\]](#)
- Interpret the results as Susceptible, Intermediate, or Resistant by comparing the measured zone diameter to the interpretive criteria in Table 1.[\[11\]](#)

Quality Control

Procedure:

- At regular intervals, and with each new batch of media or antibiotic disks, perform the disk diffusion test using the quality control strains listed in Table 2 (E. coli ATCC 25922 and S. aureus ATCC 25923).[\[3\]](#)[\[12\]](#)
- The resulting zone diameters for the QC strains must fall within the acceptable ranges specified in Table 2. If the QC results are out of range, patient results should not be reported, and the entire procedure should be reviewed to identify and correct any potential errors.[\[3\]](#)

Visualizations



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Caption: Workflow for **Cefotiam** Agar Disk Diffusion Assay.

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